![molecular formula C15H18N2OS B7470949 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)
3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one is not fully understood. However, several studies have suggested that the compound exerts its biological activities by modulating various signaling pathways. For instance, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, the compound has been reported to inhibit the JAK/STAT signaling pathway, which plays a crucial role in immune response and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. Moreover, the compound has been reported to inhibit the replication of the hepatitis C virus and herpes simplex virus. Additionally, the compound has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one is its diverse biological activities, which make it a potential lead compound for drug development. Moreover, the compound has been shown to exhibit low toxicity, which is an essential characteristic for drug development. However, one of the limitations of the compound is its low solubility, which may affect its bioavailability.
Zukünftige Richtungen
Several future directions can be explored in the field of 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one. One of the potential directions is to optimize the synthesis method to increase the yield of the compound. Moreover, the compound can be further studied to elucidate its mechanism of action and to identify its molecular targets. Additionally, the compound can be modified to enhance its solubility and bioavailability. Finally, the compound can be evaluated in animal models to assess its efficacy and safety in vivo.
Conclusion:
In conclusion, this compound is a potential lead compound for drug development due to its diverse biological activities. The compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. Moreover, the compound has been reported to exhibit low toxicity, which is an essential characteristic for drug development. However, further studies are needed to optimize the synthesis method, elucidate the mechanism of action, and evaluate the efficacy and safety of the compound in vivo.
Synthesemethoden
The synthesis of 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one involves the condensation reaction of 2-mercaptoquinazoline with cyclopropyl ketone in the presence of a catalyst. This method has been reported in the literature and has been optimized to increase the yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. Several studies have reported that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, the compound has been shown to inhibit the replication of the hepatitis C virus and herpes simplex virus. Additionally, the compound has been reported to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-14-12-3-1-2-4-13(12)16-15(7-9-19-10-8-15)17(14)11-5-6-11/h1-4,11,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXHSTILJKOMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3NC24CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

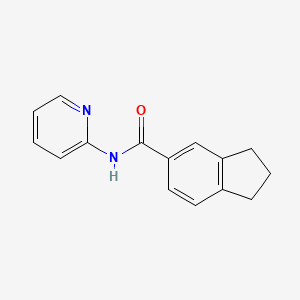
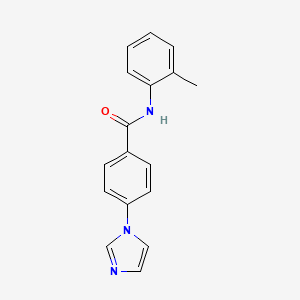
![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)
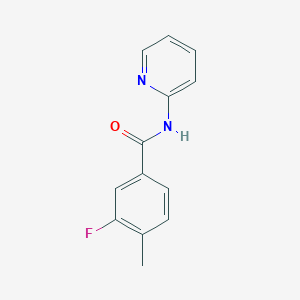
![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)
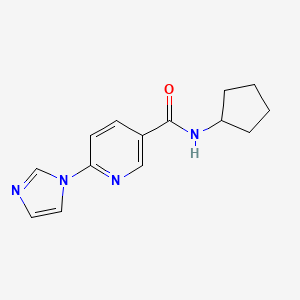
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
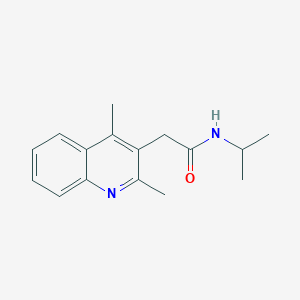

![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)
